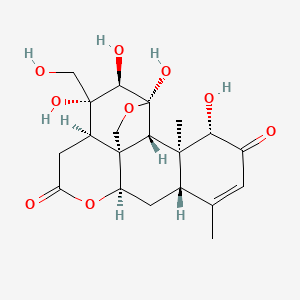
5-Hydroxy-L-tryptophan-4,6,7-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-5-Hydroxytryptophan-d3 is a deuterated form of L-5-Hydroxytryptophan, a naturally occurring amino acid and a precursor to the neurotransmitter serotonin. This compound is used in scientific research to study the metabolic pathways and effects of serotonin in the brain and body. The deuterium labeling in L-5-Hydroxytryptophan-d3 allows for more precise tracking and analysis in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-5-Hydroxytryptophan-d3 can be synthesized through a series of chemical reactions starting from L-tryptophan. The process involves the hydroxylation of L-tryptophan to produce L-5-Hydroxytryptophan, followed by the incorporation of deuterium atoms. The hydroxylation step typically uses tryptophan hydroxylase as a catalyst, with tetrahydrobiopterin as a cofactor. The reaction conditions include a pH of 8.5 and a temperature of 35°C for optimal enzyme activity .
Industrial Production Methods
Industrial production of L-5-Hydroxytryptophan-d3 often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to express high levels of tryptophan hydroxylase and other necessary enzymes. The fermentation process is carried out in bioreactors, with glucose as the primary carbon source. The final product is purified through a series of chromatographic techniques to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-5-Hydroxytryptophan-d3 undergoes several types of chemical reactions, including:
Oxidation: L-5-Hydroxytryptophan-d3 can be oxidized to form 5-hydroxyindoleacetic acid.
Decarboxylation: This reaction converts L-5-Hydroxytryptophan-d3 to serotonin, catalyzed by aromatic L-amino acid decarboxylase.
Substitution: Various substitution reactions can occur at the hydroxyl group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Decarboxylation: This reaction typically requires the presence of pyridoxal phosphate as a cofactor.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
5-Hydroxyindoleacetic acid: Formed through oxidation.
Serotonin: Produced via decarboxylation.
Various derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
L-5-Hydroxytryptophan-d3 is widely used in scientific research due to its role as a serotonin precursor. Its applications include:
Neuroscience: Studying the effects of serotonin on mood, cognition, and behavior.
Pharmacology: Investigating the metabolism and pharmacokinetics of serotonin-related drugs.
Clinical Research: Exploring the therapeutic potential of serotonin precursors in treating depression, insomnia, and other disorders.
Biochemistry: Analyzing metabolic pathways involving serotonin and its derivatives.
Mecanismo De Acción
L-5-Hydroxytryptophan-d3 exerts its effects by increasing the production of serotonin in the brain and central nervous system. It crosses the blood-brain barrier and is converted to serotonin by aromatic L-amino acid decarboxylase. Serotonin then binds to its receptors, modulating various physiological processes such as mood, appetite, and sleep .
Comparación Con Compuestos Similares
Similar Compounds
L-5-Hydroxytryptophan: The non-deuterated form, used similarly in research and therapeutics.
Tryptophan: The precursor to L-5-Hydroxytryptophan, involved in the same metabolic pathway.
Serotonin: The neurotransmitter produced from L-5-Hydroxytryptophan.
Uniqueness
L-5-Hydroxytryptophan-d3 is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required .
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i1D,2D,4D |
Clave InChI |
LDCYZAJDBXYCGN-BSWQNAMISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C2=C1NC=C2C[C@@H](C(=O)O)N)[2H])O)[2H] |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


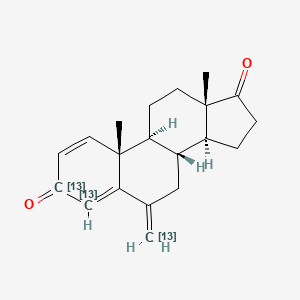
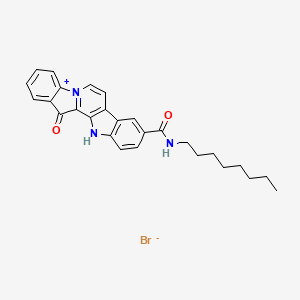

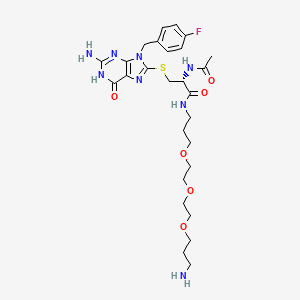
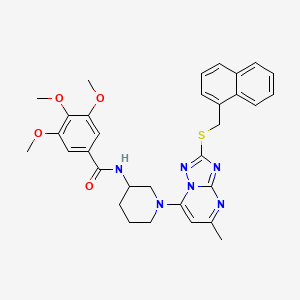


![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

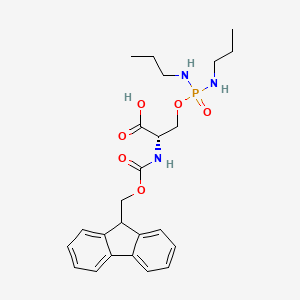
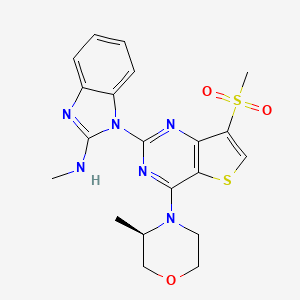
![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
